Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H11IO5 and a molecular weight of 350.11 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2-iodo-6-methoxyphenol and methyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the esterification process.
Reaction Mechanism: The phenol group of 4-formyl-2-iodo-6-methoxyphenol reacts with methyl bromoacetate in the presence of a base to form the desired ester, this compound.
Chemical Reactions Analysis
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate can be compared with other similar compounds, such as:
Methyl (4-formyl-2-chloro-6-methoxyphenoxy)acetate: This compound has a chlorine atom instead of iodine, which affects its reactivity and chemical properties.
Methyl (4-formyl-2-bromo-6-methoxyphenoxy)acetate: The presence of a bromine atom instead of iodine results in different substitution reaction rates and mechanisms.
Methyl (4-formyl-2-fluoro-6-methoxyphenoxy)acetate: The fluorine atom imparts unique electronic properties, influencing the compound’s behavior in chemical reactions.
This compound stands out due to the presence of the iodine atom, which provides distinct reactivity and potential for halogen bonding interactions.
Properties
IUPAC Name |
methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJORGEHPMMKEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.